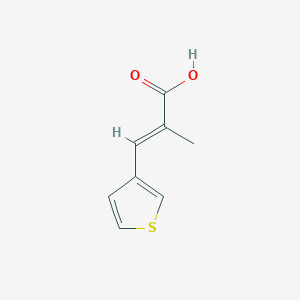
2-Propenoic acid, 2-methyl-3-(3-thienyl)-, (E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-Methyl-3-(3-thienyl)acrylic Acid: is an organic compound characterized by its molecular structure, which includes a thienyl group attached to an acrylic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Friedel-Crafts acylation of thiophene followed by subsequent reactions to introduce the acrylic acid moiety. Another approach involves the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of the carbon-carbon bond between the thienyl group and the acrylic acid derivative.
Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized reaction conditions to ensure high yield and purity. This involves the use of catalysts and specific reaction parameters to control the formation of the desired product.
Análisis De Reacciones Químicas
(E)-2-Methyl-3-(3-thienyl)acrylic Acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to modify the compound's functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Derivatives such as carboxylic acids and ketones.
Reduction: Alcohols and aldehydes.
Substitution: Substituted thienyl and acrylic acid derivatives.
Aplicaciones Científicas De Investigación
(E)-2-Methyl-3-(3-thienyl)acrylic Acid: has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
(E)-2-Methyl-3-(3-thienyl)acrylic Acid: can be compared to other similar compounds, such as 2-Methyl-3-(2-thienyl)acrylic Acid and 3-Thiophenethiol . These compounds share structural similarities but differ in their functional groups and properties, highlighting the uniqueness of (E)-2-Methyl-3-(3-thienyl)acrylic Acid .
Comparación Con Compuestos Similares
2-Methyl-3-(2-thienyl)acrylic Acid
3-Thiophenethiol
2-Methyl-3-[(2-methyl-3-thienyl)dithio]furan
(E)-2-Methyl-3-(3-thienyl)acrylic Acid , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
102696-72-0 |
|---|---|
Fórmula molecular |
C8H8O2S |
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
(E)-2-methyl-3-thiophen-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H8O2S/c1-6(8(9)10)4-7-2-3-11-5-7/h2-5H,1H3,(H,9,10)/b6-4+ |
Clave InChI |
VOTFVLVHXKUECK-GQCTYLIASA-N |
SMILES isomérico |
C/C(=C\C1=CSC=C1)/C(=O)O |
SMILES canónico |
CC(=CC1=CSC=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


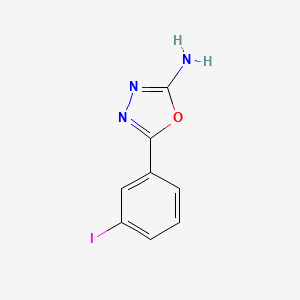

![8-Bromo-1',1'-difluoro-spiro[2,3-dihydroisoquinoline-4,2'-cyclopropane]-1-one](/img/structure/B15359865.png)
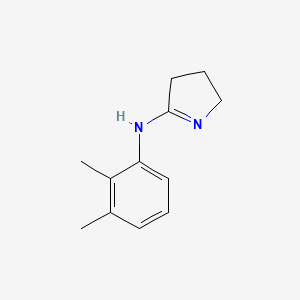
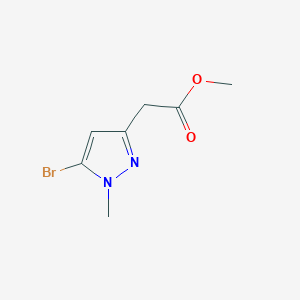
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylpentanoate](/img/structure/B15359900.png)

![(4-Chlorothieno[3,2-c]pyridin-2-yl)methanamine](/img/structure/B15359907.png)
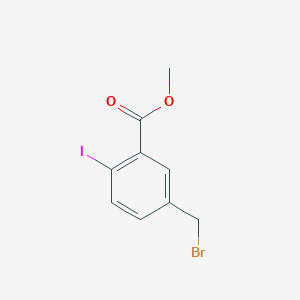

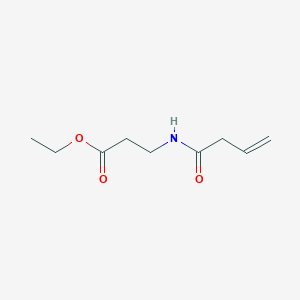
![N-[2-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide](/img/structure/B15359925.png)
![Methyl 2-(tert-butoxycarbonylamino)-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B15359929.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-N',N'-dimethylethane-1,2-diamine](/img/structure/B15359933.png)
